Triethylamine trihydrofluoride

Description

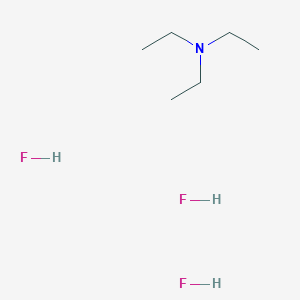

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N,N-diethylethanamine;trihydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.3FH/c1-4-7(5-2)6-3;;;/h4-6H2,1-3H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGLACJFEHSFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.F.F.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074372 | |

| Record name | Triethylamine trihydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent odor; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | N,N-Diethylethanamine trihydrofluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

73602-61-6, 29585-72-6 | |

| Record name | Ethanamine, N,N-diethyl-, hydrofluoride (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073602616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N,N-diethyl-, hydrofluoride (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylamine trihydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylammonium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triethylammonium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Triethylamine Trihydrofluoride: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylamine (B128534) trihydrofluoride, often abbreviated as TEtN·3HF or TREAT-HF, is a versatile and widely utilized reagent in modern organic synthesis. It serves as a convenient and less hazardous source of nucleophilic fluoride (B91410) compared to anhydrous hydrogen fluoride (HF). Its liquid state at room temperature, miscibility with many organic solvents, and milder reactivity make it an invaluable tool for a variety of fluorination and desilylation reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of Triethylamine trihydrofluoride, detailed experimental protocols for its use, and a discussion of its applications in synthetic chemistry.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent, amine-like odor.[1][2] It is a hygroscopic substance and should be handled under anhydrous conditions to prevent decomposition and maintain its reactivity.[3]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C6H15N·3HF | [4] |

| Molecular Weight | 161.21 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Melting Point | -29 to -27 °C | [6] |

| Boiling Point | 70 °C at 15 mmHg | [6][7] |

| Density | 0.989 g/mL at 25 °C | [6][7] |

| Refractive Index (n20/D) | 1.3915 | [6][7] |

| Flash Point | 87 °C (188 °F) | |

| Solubility | Soluble in water, dichloromethane, diethyl ether, acetonitrile, chloroform, and hexanes.[1][5] |

Table 2: Chemical and Safety Information

| Property | Value/Information | Reference(s) |

| CAS Number | 73602-61-6 | [6] |

| IUPAC Name | N,N-diethylethanamine;trihydrofluoride | [5] |

| Major Hazards | Corrosive, causes severe skin burns and eye damage, toxic if swallowed or in contact with skin.[8][9] | |

| Handling | Handle in a well-ventilated area, use personal protective equipment (gloves, goggles, lab coat). Avoid contact with glass.[1][10] | |

| Storage | Store in a cool, dry place in a tightly sealed container, preferably plastic. Store below +30°C.[6][11] |

Experimental Protocols

General Handling and Safety Precautions

Due to its corrosive and toxic nature, all manipulations involving this compound should be carried out in a well-ventilated chemical fume hood. Personal protective equipment, including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat, is mandatory. Plastic labware (e.g., polyethylene, polypropylene, Teflon) should be used for handling and reactions, as the reagent can etch glass.[10] In case of skin contact, flush the affected area immediately with copious amounts of water and seek medical attention.

Protocol 1: Determination of Physical Properties (Adapted from Standard Methods)

1.1 Melting Point Determination:

-

Apparatus: A standard melting point apparatus with a capillary tube holder. Use a Teflon-coated or plastic capillary tube if available; otherwise, a standard glass capillary can be used for a single, rapid determination with the understanding that it will be etched.

-

Procedure:

-

Under an inert atmosphere (e.g., in a glove box) to minimize moisture absorption, carefully introduce a small amount of this compound into the capillary tube.

-

Seal the capillary tube quickly.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample rapidly to get an approximate melting point.

-

Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) near the expected melting point to obtain an accurate value.[12]

-

1.2 Boiling Point Determination (Under Reduced Pressure):

-

Apparatus: A micro-distillation apparatus suitable for vacuum distillation, connected to a vacuum pump and a manometer. Use plastic or Teflon-coated components where possible.

-

Procedure:

-

Place a small volume of this compound in the distillation flask along with a boiling chip (Teflon-coated).

-

Assemble the apparatus and ensure all joints are well-sealed.

-

Carefully evacuate the system to the desired pressure (e.g., 15 mmHg).

-

Begin heating the distillation flask gently.

-

Record the temperature at which the liquid boils and the vapor condenses and is collected, along with the corresponding pressure.[6]

-

1.3 Density Determination (Pycnometer Method):

-

Apparatus: A pycnometer (specific gravity bottle) of a known volume, a balance, and a constant temperature water bath. A plastic pycnometer is preferred.

-

Procedure:

-

Carefully clean and dry the pycnometer and determine its mass (m1).

-

Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the pycnometer's calibration mark, dry the exterior, and weigh it (m2).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound in a fume hood, taking care to avoid bubbles.

-

Equilibrate at the same constant temperature, adjust the volume, dry the exterior, and weigh it (m3).

-

The density (ρ) is calculated using the formula: ρ = (m3 - m1) / ((m2 - m1) / ρ_water), where ρ_water is the density of water at the measurement temperature.

-

Protocol 2: ¹H and ¹⁹F NMR Spectroscopy

-

Sample Preparation:

-

Due to the corrosive nature of the compound, use of a plastic NMR tube liner (e.g., FEP) inside a standard glass NMR tube is recommended.

-

In a dry vial under an inert atmosphere, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3).[13]

-

Transfer the solution to the NMR tube liner.

-

For ¹H NMR, tetramethylsilane (B1202638) (TMS) can be used as an internal reference. For ¹⁹F NMR, CFCl3 can be used as an internal or external reference.[5]

-

-

Instrument Parameters (Typical for a 400 MHz spectrometer):

-

¹H NMR:

-

Observe Frequency: 400 MHz

-

Solvent: CDCl3

-

Reference: TMS (0.00 ppm)

-

Temperature: Ambient

-

-

¹⁹F NMR:

-

Observe Frequency: 376 MHz

-

Solvent: CDCl3

-

Reference: CFCl3 (0.00 ppm)

-

Temperature: Ambient

-

-

Protocol 3: Desilylation of a TBDMS-protected Oligonucleotide

This protocol is adapted from established procedures for RNA synthesis.[3]

-

Materials:

-

TBDMS-protected oligonucleotide (dried)

-

Anhydrous DMSO

-

This compound

-

Triethylamine (TEA)

-

3M Sodium Acetate (aqueous)

-

n-Butanol

-

-

Procedure:

-

Dissolve the dried TBDMS-protected oligonucleotide in anhydrous DMSO (e.g., 100 µL). Gentle heating (e.g., 65 °C for 5 minutes) may be required to fully dissolve the oligonucleotide.

-

Add triethylamine (e.g., 60 µL) to the solution and mix gently.

-

Add this compound (e.g., 75 µL for DMT-on or 125 µL for DMT-off) to the mixture.

-

Heat the reaction mixture at 65 °C for 2.5 hours.

-

Cool the reaction mixture.

-

To precipitate the deprotected oligonucleotide, add 3M Sodium Acetate (e.g., 25 µL) and mix well.

-

Add n-butanol (e.g., 1 mL) and vortex thoroughly.

-

Cool the mixture at -70 °C for 30 minutes.

-

Centrifuge to pellet the oligonucleotide.

-

Decant the supernatant and wash the pellet with ethanol.

-

Dry the purified oligonucleotide under vacuum.

-

Chemical Reactivity and Applications

This compound is a versatile reagent primarily used for nucleophilic fluorination and desilylation reactions.

Nucleophilic Fluorination

As a source of fluoride ions, this compound is employed in various nucleophilic substitution reactions.

-

SN2 Reactions: It can displace leaving groups such as halides and sulfonates to introduce a fluorine atom. The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the reaction center.

Caption: General scheme for SN2 fluorination using this compound.

-

Ring-opening of Epoxides: this compound can open epoxide rings to yield vicinal fluorohydrins.

Desilylation

This compound is an effective reagent for the cleavage of silyl (B83357) ethers, which are common protecting groups in organic synthesis, particularly in carbohydrate and nucleoside chemistry. It is often considered a milder alternative to other fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF).

Caption: A typical experimental workflow for a desilylation reaction.

Synthesis of Fluorinated Heterocycles

A notable application of this compound is in the synthesis of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry. For instance, it is used in the synthesis of 3-fluoroazetidines.[6]

Caption: Logical relationship in the synthesis of 3-fluoroazetidines.

Conclusion

This compound is a powerful and versatile reagent for introducing fluorine into organic molecules and for the cleavage of silyl protecting groups. Its favorable physical properties and milder reactivity compared to other fluoride sources make it a valuable tool for a wide range of synthetic transformations. A thorough understanding of its properties, coupled with careful handling and adherence to appropriate experimental protocols, enables researchers to effectively and safely utilize this important synthetic reagent in their work.

References

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. glenresearch.com [glenresearch.com]

- 4. Triethylamine(121-44-8) 1H NMR spectrum [chemicalbook.com]

- 5. benthamopen.com [benthamopen.com]

- 6. Synthesis of 3-fluoroazetidines. | Sigma-Aldrich [sigmaaldrich.com]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

- 9. m.youtube.com [m.youtube.com]

- 10. US20050215777A1 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]

- 11. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. spectrabase.com [spectrabase.com]

Synthesis and Preparation of Triethylamine Trihydrofluoride: A Technical Guide

Introduction

Triethylamine (B128534) trihydrofluoride ((C₂H₅)₃N · 3HF), often abbreviated as TREAT-HF, is a versatile and widely used fluorinating agent in organic synthesis.[1][2] It serves as a milder and more selective alternative to hazardous reagents like anhydrous hydrogen fluoride (B91410) (HF), offering significant advantages in terms of handling and safety.[2][3][4] This reagent is a nearly neutral substance and is non-corrosive to borosilicate glassware.[3] Its applications are extensive, particularly in the pharmaceutical and agrochemical industries, where it is instrumental in the synthesis of fluorinated organic compounds, including heterocyclic compounds used as antibacterial agents.[1][3][5] Triethylamine trihydrofluoride is also employed in desilylation reactions, the ring-opening fluorination of epoxides, and the synthesis of perfluoroalkyl fluorophosphates.[1][6] This guide provides an in-depth overview of its synthesis, experimental protocols, and safety considerations.

Synthesis of this compound

The synthesis of this compound is a cost-effective process that involves the reaction of triethylamine with hydrogen fluoride.[3][5] The process is typically carried out in a two-step reaction in interconnected reactors.[5]

General Reaction

The overall chemical reaction for the formation of this compound is as follows:

(C₂H₅)₃N + 3HF → (C₂H₅)₃N · 3HF

Experimental Protocol

A common method for the synthesis of this compound involves the following steps:

-

Initial Reaction: An organic solvent is first added to a reactor. Subsequently, liquid hydrogen fluoride (HF) and triethylamine are introduced.[3][5] The molar ratio of HF to triethylamine is maintained in the range of 0.96-1.06:1.[3][5] This initial reaction is conducted at a temperature between -40°C and 15°C for a duration of 20 to 720 minutes.[3][5]

-

Secondary Reaction: The product from the first reactor is then transferred to a second reactor.[5] Here, a further reaction takes place at a higher temperature, ranging from 20°C to 120°C, for 40 to 480 minutes.[5] This step yields the final triethylamine-HF complex (Et₃N·nHF), where 'n' can range from 2 to 12.[5]

The organic solvent used can be carbon tetrachloride or an existing triethylamine-HF complex where n = 2.5-12.[5] The synthesis apparatus generally consists of feeding units for both HF and triethylamine, each with a storage tank and a distributor, connected to the two reactors which are equipped with stirrers.[5]

Quantitative Data for Synthesis

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value |

| Molar Ratio (HF:Triethylamine) | 0.96-1.06 : 1 |

| Reactor 1 Temperature | -40°C to 15°C |

| Reactor 1 Duration | 20 to 720 minutes |

| Reactor 2 Temperature | 20°C to 120°C |

| Reactor 2 Duration | 40 to 480 minutes |

Visualizing the Synthesis Workflow

The synthesis of this compound can be visualized as a sequential process involving two main reaction stages.

Chemical Reaction and Structure

The formation of this compound involves the coordination of three molecules of hydrogen fluoride with one molecule of triethylamine.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution.[5] It is fatal if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[7]

Personal Protective Equipment (PPE)

-

Gloves and Clothing: Wear protective gloves and chemical-resistant clothing.[7][8][9]

-

Eye and Face Protection: Use chemical splash-resistant safety glasses or goggles with side protection, and a face shield may be necessary.[8][9]

-

Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[7][9]

Handling and Storage

-

Work in a well-ventilated area, preferably under a chemical hood.[7][8][9]

-

Avoid all personal contact, including inhalation of vapors.[7][8]

-

Keep containers securely sealed when not in use and store in a cool, well-ventilated place, protected from light.[7][9]

Spill and Emergency Procedures

-

Minor Spills: Absorb the spill with sand, earth, or other inert material and place it in a suitable, labeled container for disposal.[7][8]

-

Major Spills: Evacuate the area and move upwind.[7][10] Alert emergency services.[7][10] Wear full-body protective clothing with breathing apparatus.[7][10] Prevent the spillage from entering drains or watercourses.[7][10]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing has stopped, apply artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water.[9][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]

-

Ingestion: Rinse mouth and give water to drink (at most two glasses). Do not induce vomiting. Seek immediate medical attention.[8]

-

Purification of Reagents

The purity of the starting materials is crucial for a successful synthesis. Triethylamine, for instance, can be purified and dried before use.

Triethylamine Purification

-

Drying: Triethylamine can be dried using agents such as calcium sulfate (B86663) (CaSO₄), 4A molecular sieves, calcium hydride (CaH₂), potassium hydroxide (B78521) (KOH), or potassium carbonate (K₂CO₃).[11]

-

Distillation: After drying, it should be distilled from reagents like barium oxide (BaO), sodium, phosphorus pentoxide (P₂O₅), or calcium hydride.[11] Storing the distilled triethylamine over KOH pellets in a dark, airtight container is also a recommended practice.[11]

Applications in Synthesis

This compound is a valuable reagent in a variety of organic transformations:

-

Fluorination Agent: It acts as a mild and selective fluorinating agent for a wide range of organic compounds.[1][6]

-

Synthesis of Heterocyclic Compounds: It is used in the preparation of heterocyclic compounds, some of which have applications as antibacterial agents.[5]

-

Desilylation Reactions: It is an effective reagent for the cleavage of O-silyl groups, which is particularly useful in carbohydrate and nucleotide chemistry.[1][3][6]

-

Ring-Opening of Epoxides: It facilitates the ring-opening of epoxides to form fluorohydrins.[1]

-

Synthesis of Perfluoroalkyl Fluorophosphates: It is used in the synthesis of these precursors for various phosphorus-containing compounds.[1][5]

References

- 1. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound: A Versatile Agent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 4. orgsyn.org [orgsyn.org]

- 5. This compound: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 6. This compound [oakwoodchemical.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. aksci.com [aksci.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. researchgate.net [researchgate.net]

The Reaction of Triethylamine Trihydrofluoride with Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylamine (B128534) trihydrofluoride (Et₃N·3HF) is a widely utilized fluorinating agent in organic synthesis, valued for its efficacy and manageable handling properties compared to anhydrous hydrogen fluoride (B91410). Its interaction with water is a critical aspect of its reactivity, stability, and application, particularly in processes where aqueous workups or the presence of moisture is unavoidable. This technical guide provides an in-depth analysis of the reaction of triethylamine trihydrofluoride with water. It elucidates the underlying acid-base chemistry, the resulting equilibrium in aqueous solution, and the key species involved. Detailed experimental protocols for characterizing this reaction using NMR spectroscopy and potentiometric titration are provided. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals employing Et₃N·3HF, enabling a deeper understanding of its behavior in aqueous environments.

Introduction

This compound, a complex of the weak base triethylamine and the weak acid hydrogen fluoride, is a pivotal reagent in modern organic chemistry. Its primary application lies in serving as a nucleophilic fluoride source for a variety of transformations, including the synthesis of fluorinated pharmaceuticals. While often used in anhydrous conditions, its behavior in the presence of water is a subject of significant practical importance. The common descriptors "miscible with water" and "moisture sensitive" are not contradictory but rather reflect a complex chemical equilibrium that is established upon contact with an aqueous medium. This guide aims to demystify this interaction by presenting a detailed overview of the chemical principles governing the reaction of this compound with water.

The Core Reaction: An Acid-Base Equilibrium

Contrary to a simple hydrolysis reaction that would result in the irreversible decomposition of the complex, the interaction of this compound with water is best described as a series of rapid and reversible acid-base equilibria. Upon dissolution in water, the complex dissociates, and the constituent components, triethylamine and hydrogen fluoride, interact with water molecules to establish a complex equilibrium.

The primary processes can be summarized as follows:

-

Dissociation of the Complex: The this compound complex, which exists as a triethylammonium (B8662869) cation and a polyhydrogen fluoride anion, dissociates in water. (Et₃NH)⁺(H₂F₃)⁻ ⇌ (Et₃NH)⁺ + (H₂F₃)⁻

-

Reaction of Triethylamine with Water: Triethylamine, a weak base, establishes an equilibrium with its conjugate acid, the triethylammonium ion. Et₃N + H₂O ⇌ (Et₃NH)⁺ + OH⁻

-

Reaction of Hydrogen Fluoride with Water: Hydrogen fluoride, a weak acid, establishes an equilibrium with its conjugate base, the fluoride ion. HF + H₂O ⇌ H₃O⁺ + F⁻

The overall reaction in an aqueous solution of this compound is a dynamic interplay of these equilibria. The resulting solution is acidic, with a pH of approximately 3 for a saturated aqueous solution, indicating that the acidic nature of the hydrogen fluoride component is dominant.[1][2]

Quantitative Data

Table 1: Dissociation Constants of Triethylamine and Hydrogen Fluoride in Water at 25°C

| Compound | Type | Dissociation Constant (K) | pK |

| Triethylamine (Et₃N) | Weak Base | K_b = 6.5 x 10⁻⁵ | pK_b = 4.19 |

| Hydrogen Fluoride (HF) | Weak Acid | K_a = 6.6 x 10⁻⁴ | pK_a = 3.18 |

The relative magnitudes of the pK_a and pK_b values confirm that in an aqueous solution containing equimolar amounts of triethylamine and hydrogen fluoride, the solution will be acidic.

Experimental Protocols

To characterize the reaction of this compound with water and determine the concentrations of the various species at equilibrium, the following experimental protocols can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying the different species present in the aqueous solution of this compound.

Objective: To identify the chemical species present in a solution of this compound in deuterium (B1214612) oxide (D₂O) and to determine their relative concentrations.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in D₂O of a known concentration (e.g., 100 mM).

-

Ensure the use of NMR tubes suitable for corrosive materials if high concentrations of HF are expected.

-

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum of the solution.

-

Expected Signals:

-

Signals corresponding to the ethyl groups of both triethylamine and the triethylammonium cation. The chemical shifts of the protons on the carbons adjacent to the nitrogen will be different for the free amine and the protonated amine.

-

A broad signal for the N-H proton of the triethylammonium ion, which may exchange with D₂O, leading to a decrease in its intensity over time.

-

The residual HDO signal.

-

-

-

¹⁹F NMR Spectroscopy:

-

Acquire a ¹⁹F NMR spectrum of the solution.

-

Expected Signals:

-

A signal for the fluoride ion (F⁻).

-

A signal for hydrogen fluoride (HF), which will likely be a doublet due to coupling with the proton. In D₂O, this may be observed as a triplet due to coupling with deuterium.

-

Signals for polyhydrogen fluoride species such as (H₂F₃)⁻ may also be present, depending on the concentration.

-

-

-

Data Analysis:

-

Integrate the signals in the ¹H and ¹⁹F NMR spectra to determine the relative concentrations of triethylamine, triethylammonium ion, fluoride ion, and hydrogen fluoride.

-

By comparing the integrals to the initial concentration of this compound, the equilibrium concentrations of each species can be calculated. This will allow for the determination of the apparent equilibrium constant for the overall reaction in D₂O.

-

Potentiometric Titration

Potentiometric titration can be used to determine the total concentrations of the acidic and basic components in the aqueous solution.

Objective: To determine the concentrations of the triethylammonium ion and total fluoride/hydrogen fluoride in an aqueous solution of this compound.

Methodology:

-

Titration of the Acidic Component:

-

Take a known volume of the this compound aqueous solution.

-

Titrate with a standardized solution of a strong base (e.g., NaOH).

-

Monitor the pH of the solution using a pH meter and a suitable electrode (a HF-resistant electrode is recommended).

-

The equivalence point will correspond to the neutralization of the triethylammonium ion and the hydrogen fluoride.

-

-

Titration of the Basic Component (after separation):

-

Due to the presence of the acidic HF, direct titration of the free triethylamine is not straightforward. An alternative is to determine the total amine concentration.

-

-

Fluoride Ion-Selective Electrode (ISE) Titration:

-

Take a known volume of the this compound aqueous solution.

-

Buffer the solution to a pH where fluoride is the predominant species (pH > 5).

-

Titrate with a standard solution of a lanthanum(III) or thorium(IV) salt.

-

Monitor the potential using a fluoride ISE.

-

The equivalence point will correspond to the total fluoride concentration.

-

-

Data Analysis:

-

From the titration curves, determine the equivalence points and calculate the concentrations of the triethylammonium ion and total fluoride.

-

Using the initial concentration of the this compound, the extent of dissociation and the concentrations of the various species at equilibrium can be inferred.

-

Visualizations

Chemical Equilibrium Pathway

Caption: Chemical equilibrium of this compound in water.

Experimental Workflow: NMR Analysis

Caption: Workflow for NMR analysis of Et₃N·3HF in D₂O.

Experimental Workflow: Potentiometric Titration

Caption: Workflow for potentiometric titration of aqueous Et₃N·3HF.

Safety Considerations

This compound and its aqueous solutions are corrosive and toxic. Hydrogen fluoride is a particularly hazardous substance that can cause severe burns which may not be immediately painful.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. For skin contact with HF, calcium gluconate gel should be applied after initial washing.

-

Disposal: Dispose of all waste containing this compound and its aqueous solutions in accordance with local, state, and federal regulations. Neutralize acidic solutions with a suitable base (e.g., sodium bicarbonate) before disposal, being mindful of potential heat generation.

Conclusion

The reaction of this compound with water is not a simple hydrolysis but rather a complex set of acid-base equilibria. The resulting aqueous solution is acidic and contains a mixture of triethylamine, triethylammonium ions, hydrogen fluoride, and fluoride ions. Understanding these equilibria is crucial for the effective and safe use of this important fluorinating agent, especially in synthetic procedures that involve aqueous steps. The experimental protocols outlined in this guide provide a framework for the quantitative analysis of these aqueous solutions, enabling researchers to better control their reaction conditions and outcomes.

References

Navigating the Solubility of Triethylamine Trihydrofluoride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triethylamine (B128534) trihydrofluoride (Et₃N·3HF), a widely utilized fluorinating agent in organic synthesis, presents as a clear yellow to brown liquid. Its efficacy in introducing fluorine atoms into organic molecules makes it a valuable reagent in the development of pharmaceuticals and other specialty chemicals. A critical aspect of its application is its solubility in various organic solvents, which dictates its utility in different reaction media. This technical guide provides a comprehensive overview of the solubility of triethylamine trihydrofluoride, addresses inconsistencies in available data, and outlines detailed experimental protocols for its quantitative determination.

Qualitative and Quantitative Solubility Data

While precise quantitative solubility data for this compound in a broad range of organic solvents remains largely unpublished in readily accessible literature, qualitative descriptions are available from various chemical suppliers and safety data sheets. The compound is generally reported to be soluble in several common organic solvents.

However, a notable contradiction exists regarding its solubility in water. Some sources describe it as completely miscible, while others state it is insoluble[1][2]. This discrepancy highlights the need for empirical verification when aqueous environments are being considered for reactions or work-ups involving this reagent.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Reported Solubility |

| Halogenated | Dichloromethane | Soluble[1] |

| Chloroform | Soluble[3] | |

| Ethers | Diethyl Ether | Soluble[1] |

| Nitriles | Acetonitrile | Soluble[1] |

| Alkanes | Hexane | Soluble[3] |

| Aqueous | Water | Contradictory Data (Miscible/Insoluble)[1][2] |

Due to the absence of specific quantitative data, researchers are strongly encouraged to determine the solubility of this compound in their chosen solvent system under their specific experimental conditions (e.g., temperature, pressure).

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in an organic solvent. These protocols are adapted from general methods for determining the solubility of ionic liquids, a class of compounds to which this compound is analogous.

Gravimetric Method

This method is a straightforward and reliable technique for determining the solubility of a solute in a solvent at a given temperature.

Materials and Equipment:

-

This compound

-

Anhydrous organic solvent of choice

-

Thermostatically controlled shaker or magnetic stirrer with a heating/cooling plate

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature probe

-

Syringe filters (PTFE or other compatible material)

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Schlenk flasks or other suitable sealed glass vessels

-

Pipettes and syringes

Procedure:

-

Solvent Preparation: Ensure the selected organic solvent is anhydrous, as the hygroscopic nature of this compound can influence its solubility.

-

Sample Preparation: In a clean, dry, and tared Schlenk flask, add an excess amount of this compound to a known volume or mass of the anhydrous organic solvent. The presence of undissolved solute is essential to ensure the solution is saturated.

-

Equilibration: Seal the flask under an inert atmosphere and place it in the thermostatically controlled shaker or on the magnetic stirrer. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) at the desired temperature to ensure the solution is fully saturated. Continuous agitation is crucial during this step.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle. It is critical to maintain the constant temperature of the solution during this phase.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear, supernatant saturated solution using a syringe fitted with a compatible syringe filter. This step is crucial to prevent any undissolved solid from being transferred.

-

Mass Determination: Dispense the filtered, saturated solution into a pre-weighed, clean, and dry vial. Record the exact mass of the solution.

-

Solvent Evaporation: Remove the solvent from the vial under a stream of inert gas or by using a rotary evaporator. Gentle heating may be applied if the solvent's boiling point allows and does not cause decomposition of the this compound.

-

Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried this compound residue.

-

Calculation: The solubility can be calculated in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

Solubility ( g/100 g solvent) = [(Mass of vial + residue) - (Mass of empty vial)] / [(Mass of vial + solution) - (Mass of vial + residue)] * 100

Visualizations

To aid in the conceptual understanding of the experimental workflow and the factors influencing solubility, the following diagrams are provided.

References

Navigating the Hazards: A Technical Guide to Triethylamine Trihydrofluoride Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Triethylamine (B128534) trihydrofluoride, a versatile fluorinating agent in organic synthesis, presents significant health and safety challenges due to its acute toxicity and corrosive nature. This technical guide provides a comprehensive overview of its safety data sheet (SDS), detailed handling precautions, and emergency procedures to ensure the safety of laboratory personnel and the integrity of research.

Physicochemical and Hazard Profile

Triethylamine trihydrofluoride is a colorless to light yellow liquid that is hygroscopic and combustible.[1][2] Its properties necessitate careful handling in a controlled laboratory environment.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H15N·3HF | [1] |

| Molecular Weight | 161.21 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Melting Point | -29 to -27 °C (-17 °F) | [2][3] |

| Boiling Point | 70 °C (158 °F) at 15-20 hPa | [3][5] |

| Density | 0.989 g/cm³ at 25 °C (77 °F) | [3][5] |

| Water Solubility | Soluble | [2] |

| Flash Point | 190 °F (88 °C) | [2] |

| pH | 3 (saturated aqueous solution, 20°C) | [2] |

Table 2: Hazard Classifications

| Hazard Class | Category | GHS Code | Description |

| Acute Oral Toxicity | Category 2 | H300 | Fatal if swallowed |

| Acute Dermal Toxicity | Category 1 | H310 | Fatal in contact with skin |

| Acute Inhalation Toxicity | Category 2 | H330 | Fatal if inhaled |

| Skin Corrosion/Irritation | Category 1A | H314 | Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318 | Causes serious eye damage |

| Combustible Liquid | Category 4 | H227 | Combustible liquid |

| Corrosive to Metals | Category 1 | H290 | May be corrosive to metals |

Experimental Protocols: A Note on Data Origin

The quantitative data presented in the Safety Data Sheets (SDS) for this compound are typically derived from standardized toxicological and physicochemical tests. However, the specific methodologies for these experiments are not detailed in the provided SDS documents. The toxicity data, such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%), are generally determined through animal studies following established guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD). For instance, acute oral toxicity is often assessed using a method similar to OECD Guideline 423. Physicochemical properties like melting and boiling points are determined using standard laboratory apparatus and methods. For detailed experimental protocols, researchers should consult specialized toxicological databases and chemical testing literature.

Safe Handling and Personal Protective Equipment (PPE)

Safe handling of this compound is paramount to prevent exposure.[10] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11][12]

Key Handling Precautions:

-

Avoid all personal contact, including inhalation of vapors or mists.[10]

-

Avoid contact with incompatible materials such as strong bases, oxidizing agents, and glass.[12][13]

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Specifications |

| Eyes/Face | Safety glasses with side-shields and a face shield | Ensure complete protection from splashes. |

| Skin | Chemical-resistant gloves (e.g., neoprene, butyl rubber), protective clothing (long-sleeved lab coat), and closed-toe shoes | Immediately remove and launder contaminated clothing before reuse.[10] |

| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][10] | Required when vapors or aerosols are generated.[3] |

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13]

-

Skin Contact: Immediately flush the skin with large amounts of water for at least 15 minutes while removing contaminated clothing.[13] Hydrofluoric (HF) acid burns require specialized treatment. After initial water flushing, a 2.5% calcium gluconate gel should be applied to the affected area.[3] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink.[3][6] Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][13] For large fires, water spray or fog can be used.[10]

-

Specific Hazards: The substance is combustible and heating may cause containers to rupture violently.[10][13] Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[12][13]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[13]

Logical Workflow for Handling a Spill

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound: properties and applications_Chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound | 73602-61-6 | TCI EUROPE N.V. [tcichemicals.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. merckmillipore.com [merckmillipore.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Triethylamine Trihydrofluoride (TREAT-HF): A Comprehensive Technical Guide to its Fluorinating Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract: Triethylamine (B128534) trihydrofluoride, often abbreviated as TREAT-HF or simply TEtN·3HF, has emerged as a versatile and widely utilized fluorinating agent in modern organic synthesis. Its popularity stems from its convenient liquid form, which offers enhanced handling characteristics compared to gaseous hydrogen fluoride (B91410), and its tunable reactivity. This guide provides an in-depth exploration of the mechanistic pathways through which triethylamine trihydrofluoride imparts fluorine to organic substrates, supported by experimental data and detailed protocols.

Core Mechanism of Action

This compound is a stable, liquid complex formed from the reaction of triethylamine with anhydrous hydrogen fluoride. The equilibrium between triethylamine, hydrogen fluoride, and the trihydrofluoride salt is a critical aspect of its reactivity. The overall structure can be represented as (CH₃CH₂)₃N·3HF.

The primary role of triethylamine in this complex is to serve as a carrier and moderator for the highly reactive hydrogen fluoride. In solution, an equilibrium exists between the triethylamine, HF, and the fluoride and bifluoride ions. It is the fluoride ion (F⁻) and, more significantly, the bifluoride ion ([FHF]⁻) that act as the nucleophilic fluorinating species. The acidity of the medium can be tuned by varying the ratio of triethylamine to HF, which in turn influences the concentration and nucleophilicity of the active fluorinating species.

The general mechanism for nucleophilic fluorination using this compound involves the displacement of a leaving group (such as a hydroxyl group, halide, or sulfonate) by the fluoride or bifluoride ion. The reaction typically proceeds via an Sₙ2 pathway, leading to an inversion of stereochemistry at the reaction center.

The key steps in the fluorination process can be summarized as follows:

-

Activation of the Substrate: In many cases, particularly with alcohols, a pre-activation step is necessary to convert the hydroxyl group into a better leaving group. This can be achieved using various reagents, such as sulfonyl chlorides (e.g., MsCl, TsCl) or by performing the reaction under acidic conditions to protonate the hydroxyl group.

-

Nucleophilic Attack: The fluoride or bifluoride ion, present in the this compound solution, acts as a nucleophile and attacks the electrophilic carbon atom bearing the leaving group.

-

Displacement: The leaving group departs, resulting in the formation of the carbon-fluorine bond.

The equilibrium involving the different fluoride species is crucial:

Et₃N + 3HF ⇌ [Et₃NH]⁺[F(HF)₂]⁻ ⇌ [Et₃NH]⁺[FHF]⁻ + HF

The bifluoride ion ([FHF]⁻) is often considered a more effective nucleophile than the fluoride ion (F⁻) in many organic solvents due to its lower solvation energy.

Quantitative Data Summary

The efficacy of this compound as a fluorinating agent is demonstrated in the following table, which summarizes its application in the conversion of various alcohols to their corresponding alkyl fluorides. The data highlights the reaction conditions and yields, providing a comparative overview.

| Substrate | Leaving Group Precursor | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-Octanol | Mesyl chloride | Dioxane | 80 | 12 | 85 | |

| Cyclohexanol | Tosyl chloride | Acetonitrile | 75 | 24 | 78 | |

| 1-Adamantanol | - | Neat | 100 | 6 | 92 | |

| (R)-(-)-2-Bromooctane | Bromo | Diglyme | 150 | 4 | 65 | |

| exo-2-Norbornanol | - | Neat | 25 | 2 | 88 |

Detailed Experimental Protocols

3.1. General Procedure for the Fluorination of an Alcohol via its Mesylate

This protocol provides a representative example for the conversion of an alcohol to an alkyl fluoride using this compound, proceeding through a mesylate intermediate.

Materials:

-

Alcohol (1.0 eq)

-

Triethylamine (1.5 eq)

-

Mesyl chloride (1.2 eq)

-

This compound (3.0 eq)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous dioxane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Mesylation:

-

Dissolve the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add mesyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

-

-

Fluorination:

-

Dissolve the crude mesylate in anhydrous dioxane in a clean, dry round-bottom flask.

-

Add this compound (3.0 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a stirred solution of saturated aqueous sodium bicarbonate to quench the excess fluorinating agent.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alkyl fluoride.

-

Conclusion

This compound is a valuable and practical reagent for nucleophilic fluorination in organic synthesis. Its mechanism of action, centered around the in-situ generation of nucleophilic fluoride and bifluoride species, allows for the controlled introduction of fluorine into a wide range of organic molecules. The ability to tune its reactivity and its favorable handling properties have solidified its role in the synthesis of fluorinated pharmaceuticals and other high-value compounds. A thorough understanding of its mechanistic principles and experimental protocols is essential for its effective application in research and development.

Triethylamine Trihydrofluoride: A Cornerstone of Modern Fluorination Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triethylamine (B128534) trihydrofluoride, often referred to as TREAT-HF or Franz's Reagent, has carved a significant niche in the landscape of organic synthesis since its introduction. Its balanced reactivity, ease of handling compared to anhydrous hydrogen fluoride (B91410), and broad applicability have made it an indispensable tool for the selective introduction of fluorine into organic molecules and for other critical transformations. This guide provides a comprehensive overview of its discovery, history, and diverse applications in organic synthesis, complete with quantitative data, detailed experimental protocols, and logical workflow diagrams to support researchers in their endeavors.

Discovery and Historical Context

The development of amine-hydrogen fluoride complexes was a pivotal moment in organofluorine chemistry, offering a safer and more manageable alternative to the highly corrosive and hazardous anhydrous hydrogen fluoride (HF). While various amine-HF reagents were explored, triethylamine trihydrofluoride emerged as a particularly versatile and user-friendly option. Its introduction is credited to R. Franz, who in a 1980 publication in the Journal of Fluorine Chemistry, detailed its preparation and application as a fluorinating agent. This work laid the foundation for the widespread adoption of this compound, or "Franz's Reagent," in synthetic laboratories worldwide.

The key innovation behind this compound was the formation of a stable, liquid complex that moderates the extreme reactivity of hydrogen fluoride while retaining its potent fluorinating ability. This breakthrough allowed for nucleophilic fluorination reactions to be carried out in standard laboratory glassware, a significant advantage over the specialized equipment required for handling anhydrous HF.

Core Applications in Organic Synthesis

This compound has proven to be a versatile reagent with a broad range of applications, primarily centered around nucleophilic fluorination and desilylation reactions.

Nucleophilic Fluorination

The primary utility of this compound lies in its ability to act as a nucleophilic fluoride source for a variety of transformations.

Deoxofluorination of Aldehydes and Ketones: One of the most common applications is the conversion of carbonyl compounds to gem-difluorides. This reaction is crucial for the synthesis of fluorinated building blocks in medicinal and agricultural chemistry.

Table 1: Deoxofluorination of Aldehydes and Ketones with this compound

| Substrate (Aldehyde/Ketone) | Product | Reaction Conditions | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | 1-(Difluoromethyl)-4-nitrobenzene | Et3N·3HF, CH2Cl2, rt, 18 h | 85 | [1] |

| Cyclohexanone | 1,1-Difluorocyclohexane | Et3N·3HF, neat, 80 °C, 24 h | 78 | |

| Acetophenone | 1,1-Difluoro-1-phenylethane | Et3N·3HF, neat, 100 °C, 48 h | 65 |

Ring Opening of Epoxides and Aziridines: this compound effectively opens strained three-membered rings, such as epoxides and aziridines, to introduce a fluorine atom and a hydroxyl or amino group, respectively. This reaction is highly valuable for the synthesis of fluorohydrins and fluoroamines, important motifs in pharmaceuticals.

Table 2: Ring Opening of Epoxides and Aziridines with this compound

| Substrate (Epoxide/Aziridine) | Product | Reaction Conditions | Yield (%) | Reference |

| Styrene Oxide | 2-Fluoro-1-phenylethanol | Et3N·3HF, CH2Cl2, rt, 4 h | 92 | |

| Cyclohexene Oxide | trans-2-Fluorocyclohexanol | Et3N·3HF, neat, 50 °C, 6 h | 88 | |

| N-Tosyl-2-phenylaziridine | N-(2-Fluoro-2-phenylethyl)-4-methylbenzenesulfonamide | Et3N·3HF, CH3CN, 60 °C, 12 h | 75 | [2] |

Cleavage of Silyl (B83357) Ethers (Desilylation)

This compound is an excellent reagent for the removal of silyl protecting groups, which are commonly used to protect hydroxyl functionalities during multi-step syntheses. The reaction is typically fast and clean, proceeding under mild conditions.

Table 3: Desilylation of Silyl Ethers with this compound

| Substrate (Silyl Ether) | Product | Reaction Conditions | Yield (%) | Reference |

| tert-Butyldimethyl(phenoxy)silane | Phenol | Et3N·3HF, THF, rt, 15 min | 98 | |

| (Benzyloxy)(tert-butyldimethyl)silane | Benzyl alcohol | Et3N·3HF, CH3CN, rt, 30 min | 95 | |

| Triisopropyl(octyloxy)silane | Octan-1-ol | Et3N·3HF, THF, rt, 1 h | 92 |

Experimental Protocols

General Procedure for Deoxofluorination of an Aldehyde

To a solution of the aldehyde (1.0 mmol) in dichloromethane (B109758) (5 mL) in a polytetrafluoroethylene (PTFE) vial is added this compound (3.0 mmol). The mixture is stirred at room temperature for 18 hours. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired gem-difluoride.[1]

General Procedure for the Cleavage of a Silyl Ether

To a solution of the silyl ether (1.0 mmol) in tetrahydrofuran (B95107) (5 mL) is added this compound (1.5 mmol) at room temperature. The reaction is stirred and monitored by thin-layer chromatography. Upon completion (typically 15-60 minutes), the reaction mixture is diluted with diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the deprotected alcohol.

Logical Workflows and Pathways

The following diagrams illustrate the logical flow of key synthetic transformations utilizing this compound.

Caption: Workflow for the deoxofluorination of aldehydes and ketones.

Caption: Pathway for the cleavage of silyl ethers.

Caption: Mechanism of epoxide ring opening with this compound.

Safety Considerations

While significantly safer than anhydrous hydrogen fluoride, this compound is still a corrosive and toxic substance. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. In case of skin contact, the affected area should be washed immediately and thoroughly with water, and medical attention should be sought.

Conclusion

This compound has firmly established itself as a versatile and valuable reagent in the organic chemist's toolbox. Its development marked a significant advancement in the safe and efficient introduction of fluorine into organic molecules. The wide range of applications, from the synthesis of gem-difluorides to the mild cleavage of silyl ethers, underscores its importance in modern synthetic chemistry, particularly in the fields of drug discovery and materials science. As the demand for complex fluorinated molecules continues to grow, the utility of this compound is set to expand even further.

References

Understanding the pKa and basicity of Triethylamine trihydrofluoride

An In-depth Technical Guide to the pKa and Basicity of Triethylamine (B128534) Trihydrofluoride

For Researchers, Scientists, and Drug Development Professionals

Triethylamine trihydrofluoride, often abbreviated as Et₃N·3HF or TREAT-HF, is a widely utilized reagent in modern organic synthesis. Valued for its efficacy as a mild and selective fluorinating agent, it offers significant advantages over gaseous hydrogen fluoride (B91410), including enhanced safety and handling characteristics.[1][2] A comprehensive understanding of its chemical nature, particularly its acidity, basicity, and the underlying principles of its pKa, is crucial for its effective and predictable application in complex synthetic pathways, especially within drug development.

This guide provides a detailed examination of the physicochemical properties of this compound, focusing on the interplay between its constituent components and the resulting basicity of the complex.

Understanding the Core Components

The properties of this compound are best understood by first examining its precursors: triethylamine and hydrofluoric acid.

Triethylamine (Et₃N)

Triethylamine is a common organic base utilized in a vast array of chemical reactions. Its basicity stems from the lone pair of electrons on the nitrogen atom, which can readily accept a proton. The strength of a base is often quantified by the pKa of its conjugate acid. For triethylamine, the conjugate acid is the triethylammonium (B8662869) ion (Et₃NH⁺). A higher pKa value for the conjugate acid corresponds to a stronger base.

Hydrofluoric Acid (HF)

Hydrofluoric acid is unique among the hydrogen halides as it is a weak acid in dilute aqueous solutions.[3] This is primarily due to the very strong hydrogen-fluorine bond.[4] In concentrated solutions, its acidity increases significantly due to the formation of polyhydrogen fluoride anions through a process called homoconjugation (e.g., F⁻ + HF ⇌ [HF₂]⁻).[3]

Data Summary: Physicochemical Properties

Quantitative data for the core components and the resulting complex are summarized below for clarity and comparison.

Table 1: pKa Values of Precursor Molecules

| Compound | Formula | Role | Conjugate Acid/Base | pKa Value |

| Triethylamine | (C₂H₅)₃N | Base | (C₂H₅)₃NH⁺ | 10.75[5][6][7] |

| Hydrofluoric Acid | HF | Acid | F⁻ | 3.17[3][8] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | (C₂H₅)₃N · 3HF |

| Molar Mass | 161.21 g/mol |

| Appearance | Colorless to pale yellow liquid[9][10] |

| Density | 0.989 g/mL at 25 °C[1] |

| Boiling Point | 70 °C at 15 mmHg[1][2] |

| Synonyms | TREAT-HF, Hydrogen fluoride triethylamine |

Formation, Structure, and Basicity

This compound is not a simple mixture but a stable complex formed from the acid-base reaction between triethylamine and hydrogen fluoride. The structure is best described as an ionic salt: the triethylammonium cation ([Et₃NH]⁺) and the trihydrofluoride anion ([H₂F₃]⁻) .

The overall "basicity" of Et₃N·3HF is complex. The amine is already protonated and thus not available as a Brønsted base. The reactive species in many applications is the fluoride anion, which in this complex is part of the [H₂F₃]⁻ polyatomic anion. This complex anion serves as a source of a relatively "naked," or poorly solvated, fluoride ion, which is a potent nucleophile. The reagent itself is a nearly neutral substance and is not corrosive to standard borosilicate glassware, a significant practical advantage over aqueous HF.[1][11]

While the amine component is neutralized, the excess hydrogen fluoride imparts acidity to the bulk medium. The acidity of such amine-HF complexes is more accurately described by the Hammett acidity function (H₀) rather than a simple pKa value. Studies on various amine-polyhydrogen fluoride complexes show that the acidity increases with a higher molar ratio of HF.[12] Among different amine complexes with the same HF ratio, triethylamine-based reagents are generally the least acidic, which contributes to their "mild" character in many synthetic applications.[12]

Visualizing the Chemical Equilibrium

The formation of the this compound complex from its constituent parts can be represented as a chemical equilibrium. The following diagram illustrates this relationship.

Caption: Equilibrium of this compound formation.

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to scientific research. Below are representative protocols for the synthesis of the reagent and the determination of amine basicity.

Synthesis of this compound

This protocol is based on established laboratory methods for the safe preparation of the reagent.[11][13]

Objective: To synthesize this compound (Et₃N·3HF) from triethylamine and hydrogen fluoride.

Materials:

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous Hydrogen Fluoride (HF) or a concentrated aqueous solution

-

A suitable organic solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether), anhydrous

-

Fluoropolymer (e.g., FEP or PFA) reaction vessel equipped with a magnetic stirrer, dropping funnel, and a nitrogen/argon inlet.

-

Cooling bath (e.g., acetone/dry ice)

Procedure:

-

Setup: Assemble the fluoropolymer reaction vessel under an inert atmosphere (N₂ or Ar). Ensure all equipment is dry.

-

Initial Charge: Charge the reaction vessel with triethylamine and the anhydrous organic solvent.

-

Cooling: Cool the stirred solution to between -40 °C and -10 °C using the cooling bath.

-

HF Addition: Slowly add hydrogen fluoride to the stirred triethylamine solution via the dropping funnel. The molar ratio of Et₃N to HF should be approximately 1:3. Caution: This reaction is exothermic. Maintain the temperature of the reaction mixture below 15 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at low temperature for 30-60 minutes.

-

Warm-up & Isolation: Remove the cooling bath and allow the mixture to slowly warm to room temperature. The solvent can be removed under reduced pressure to yield the product as a liquid.

-

Characterization: The final product can be characterized by ¹H, ¹⁹F, and ¹³C NMR spectroscopy to confirm its structure and purity.

General Protocol for pKa Determination of an Amine by Potentiometric Titration

While the "pKa" of the Et₃N·3HF complex is not straightforward, determining the pKa of its parent base, triethylamine, is a standard procedure. This protocol outlines the general method.[14]

Objective: To determine the pKa of an amine's conjugate acid by titrating the amine with a strong acid.

Materials:

-

Amine sample (e.g., triethylamine) of known concentration

-

Standardized strong acid titrant (e.g., 0.1 M HCl)

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

Procedure:

-

Sample Preparation: Accurately measure a known volume of the amine solution into a beaker. If the amine is not soluble in water, a suitable co-solvent like ethanol (B145695) may be used. Dilute with deionized water.

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the buret filled with the standardized HCl solution above the beaker.

-

Initial Measurement: Record the initial pH of the amine solution before adding any titrant.

-

Titration: Add the HCl titrant in small, precise increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Collection: Continue the titration well past the equivalence point, which is characterized by a rapid change in pH.

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of HCl added (x-axis). This generates a sigmoidal titration curve.

-

Determine the volume of titrant at the equivalence point (the inflection point of the curve). This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against the volume.

-

The volume at the half-equivalence point is half the volume of the equivalence point.

-

Find the pH from the titration curve that corresponds to the half-equivalence point volume.

-

According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the conjugate acid (in this case, [Et₃NH]⁺).

-

Conclusion

This compound is a nuanced and highly effective fluorinating agent. Its reactivity is not defined by a single pKa value but by the dynamic equilibrium of its components. The complex exists as the salt [Et₃NH]⁺[H₂F₃]⁻, where the triethylammonium cation modulates the overall acidity and the trihydrofluoride anion acts as a potent yet manageable source of nucleophilic fluoride. This structure confers the reagent's signature mildness, selectivity, and ease of handling. For professionals in drug discovery and chemical synthesis, a thorough grasp of these principles is essential for leveraging the full potential of this versatile synthetic tool.

References

- 1. This compound | 73602-61-6 [chemicalbook.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Hydrofluoric acid - Wikipedia [en.wikipedia.org]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Triethylamine - Wikipedia [en.wikipedia.org]

- 6. pKa of Triethylamine [vcalc.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. library.gwu.edu [library.gwu.edu]

- 9. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 10. echemi.com [echemi.com]

- 11. This compound: A Versatile Agent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Fluorination of Alcohols Using Triethylamine Trihydrofluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylamine (B128534) trihydrofluoride (Et₃N·3HF or TREAT-HF) is a versatile and widely used fluorinating agent in organic synthesis. It serves as a more manageable and less corrosive source of hydrogen fluoride (B91410), making it a safer alternative to anhydrous HF. These application notes provide a comprehensive overview of the use of triethylamine trihydrofluoride for the deoxofluorination of primary, secondary, and tertiary alcohols, a critical transformation in the synthesis of fluorinated molecules for pharmaceutical and agrochemical applications.[1]

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, including metabolic stability, bioavailability, and binding affinity.[2][3] Therefore, the development of efficient and selective fluorination methods is of paramount importance in drug discovery and development. This compound offers a practical solution for the conversion of alcohols to alkyl fluorides under relatively mild conditions.

Reaction Mechanism

The deoxofluorination of alcohols using this compound generally proceeds through an Sɴ2 or Sɴ1-type mechanism, depending on the nature of the alcohol substrate. The reaction is typically initiated by the protonation of the alcohol's hydroxyl group by the acidic hydrogen fluoride in the this compound complex. This protonation converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

For primary and some secondary alcohols, a nucleophilic attack by the fluoride ion then occurs in an Sɴ2 fashion, leading to the displacement of the water molecule and the formation of the corresponding alkyl fluoride with an inversion of stereochemistry.

For tertiary and some secondary alcohols, particularly those that can form stable carbocations, the reaction may proceed through an Sɴ1 pathway. Following the formation of the protonated alcohol, the water molecule departs to form a carbocation intermediate. This carbocation is then trapped by the fluoride ion to yield the alkyl fluoride. This pathway can sometimes lead to rearrangements and a loss of stereochemical integrity.

Figure 1: General reaction mechanism for the deoxofluorination of alcohols.

Experimental Protocols

The following protocols are general guidelines for the deoxofluorination of alcohols using this compound. Optimization of reaction conditions, including temperature, reaction time, and solvent, may be necessary for specific substrates.

General Experimental Workflow

Figure 2: General workflow for the fluorination of alcohols with TREAT-HF.

Protocol 1: Fluorination of a Primary Alcohol

This protocol describes a general procedure for the fluorination of a primary alcohol.

Materials:

-

Primary alcohol

-

This compound (Et₃N·3HF)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq) and anhydrous dichloromethane (to make a 0.1-0.5 M solution).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add this compound (1.5-3.0 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkyl fluoride.

Protocol 2: Fluorination of a Secondary Alcohol

This protocol provides a general method for the fluorination of a secondary alcohol. Note that for some secondary alcohols, elimination may be a competing side reaction.

Materials:

-

Secondary alcohol

-

This compound (Et₃N·3HF)

-

Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) (DCE) or acetonitrile)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq) in anhydrous 1,2-dichloroethane (to make a 0.1-0.5 M solution).

-

Add this compound (2.0-4.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to 50-80 °C and stir for 24-48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully quench with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the secondary alkyl fluoride.

Protocol 3: Fluorination of a Tertiary Alcohol

The fluorination of tertiary alcohols can be challenging due to the high propensity for elimination reactions. The following is a general protocol that may require significant optimization for a specific substrate.

Materials:

-

Tertiary alcohol

-